molecular formula C17H13NO3 B8733795 1-Benzoyl-2-methyl-1H-indole-3-carboxylic acid

1-Benzoyl-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B8733795
M. Wt: 279.29 g/mol
InChI Key: DIATUAQELAUKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-2-methyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C17H13NO3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

1-benzoyl-2-methylindole-3-carboxylic acid

InChI

InChI=1S/C17H13NO3/c1-11-15(17(20)21)13-9-5-6-10-14(13)18(11)16(19)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,21)

InChI Key

DIATUAQELAUKKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 1-benzoyl-2-methyl-1H-indole-3-carboxylate (440 mg, 1.3 mmol), lithium hydroxide monohydrate (276 mg, 6.6 mmol), tetrahydrofuran (12 mL), methanol (4 mL) and water (4 mL) was stirred at room temperature for 4 hours. The mixture was concentrated, acidified to pH=2 with concentrated hydrochloric acid and extracted with ethyl acetate (20 mL×3). The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated to give 1-benzoyl-2-methyl-1H-indole-3-carboxylic acid (260 mg, 72%). LRMS (M+H+) m/z: calcd 279.13. found 279.
Name
tert-butyl 1-benzoyl-2-methyl-1H-indole-3-carboxylate
Quantity
440 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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